Dysprosium(III) nitrate pentahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dysprosium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTQUFQJAWMLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyH10N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336992 | |

| Record name | Dysprosium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-49-9 | |

| Record name | Dysprosium(III) nitrate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium (III) nitrate, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

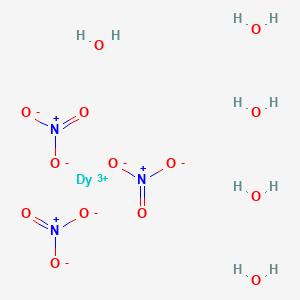

Dysprosium(III) nitrate pentahydrate chemical formula and structure

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dysprosium(III) nitrate (B79036) pentahydrate, focusing on its chemical formula, structure, physicochemical properties, and its applications as a precursor in the synthesis of advanced materials relevant to drug development and medical imaging.

Chemical Identity and Structure

Dysprosium(III) nitrate pentahydrate is a hydrated inorganic salt of dysprosium and nitric acid. It is a crystalline, water-soluble solid that serves as a primary source of the dysprosium(III) ion for further chemical synthesis.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3]

The chemical formula for the compound is Dy(NO₃)₃·5H₂O .[4] This indicates that each formula unit consists of one dysprosium(III) ion (Dy³⁺), three nitrate ions (NO₃⁻), and five molecules of water (H₂O).

The molecular structure is characterized by a central dysprosium(III) ion. The coordination sphere of the metal ion is occupied by the oxygen atoms from both the nitrate anions and the water molecules. While the precise crystal structure can vary, a common coordination environment for Dy³⁺ involves multiple donor atoms, leading to high coordination numbers. Research on related hydrated dysprosium nitrate compounds suggests a structure where the Dy³⁺ ion is directly coordinated by both water molecules and bidentate nitrate ions.

Physicochemical Data

The key quantitative properties of this compound are summarized below for reference.

| Property | Value | Citations |

| Chemical Formula | Dy(NO₃)₃·5H₂O | [1][4][5][6] |

| Molecular Formula | DyH₁₀N₃O₁₄ | [7][8][9] |

| Molecular Weight | 438.59 g/mol | [4][7][9][10] |

| CAS Number | 10031-49-9 | [1][2][4][7] |

| Appearance | White to pale yellow crystalline solid | [2][3][4][10] |

| Melting Point | 88.6 °C (melts in its own water of crystallization) | [3] |

| Solubility | Highly soluble in water and ethanol | [1][2][3][4] |

| Density | Data not available in searched literature | |

| Key Characteristics | Hygroscopic, strong oxidizing agent | [2][3][11] |

Experimental Protocols & Applications

This compound is primarily used as a starting material for the synthesis of more complex dysprosium-containing materials, such as metal-organic frameworks (MOFs), nanoparticles, and coordination complexes for various applications.

Representative Protocol: Synthesis of a Heterobimetallic Metallacrown

This protocol describes the use of this compound to synthesize a heterobimetallic dysprosium-manganese complex, as an example of its application in advanced materials synthesis.

Objective: To synthesize a [Dy-Mn] metallacrown complex.

Materials:

-

This compound (Dy(NO₃)₃·5H₂O)

-

Manganese(II) acetate (B1210297) tetrahydrate

-

Salicylhydroxamic acid (H₃shi)

-

Dimethylformamide (DMF)

Methodology:

-

Prepare a solution of manganese(II) acetate tetrahydrate (2 mmol) dissolved in 12.5 mL of DMF. This results in a dark orange solution.

-

In a separate beaker, prepare a solution by dissolving this compound (0.5 mmol) and salicylhydroxamic acid (4 mmol) in 12.5 mL of DMF. This results in a slightly pink solution.

-

Add the manganese solution to the dysprosium/salicylhydroxamic acid solution. The resulting mixture will be a dark brown solution.

-

Stir the reaction mixture overnight at room temperature.

-

Following the stirring period, filter the solution using gravity filtration to remove any dark brown precipitate that has formed.

-

The resulting dark brown filtrate is set aside for slow evaporation over a period of several weeks to months.

-

Crystals suitable for analysis can be collected from the evaporated solution.[11]

Application in Drug Development: Precursor for MRI Contrast Agents

While not used directly in therapeutic applications, dysprosium-containing compounds are of significant interest to drug development and diagnostic professionals. The high magnetic moment of the Dy³⁺ ion makes it a promising candidate for the development of T2-weighted (negative) contrast agents for high-field Magnetic Resonance Imaging (MRI).[3][9]

The general workflow for developing such an agent involves using a dysprosium salt, like the nitrate, as a precursor to create a stable chelated complex. This process is crucial because the free Dy³⁺ ion is toxic; chelation with an organic ligand sequesters the ion, rendering it biocompatible for in vivo use.

References

- 1. Dysprosium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. This compound | DyH10N3O14 | CID 91886635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. 硝酸镝(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Dysprosium(III) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 11. par.nsf.gov [par.nsf.gov]

In-Depth Technical Guide to the Physical Properties of Dysprosium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dysprosium(III) nitrate (B79036) pentahydrate (Dy(NO₃)₃·5H₂O). The information is presented to support research and development activities, with a focus on quantitative data and detailed experimental methodologies.

Chemical Identity and Spectroscopic Data

Dysprosium(III) nitrate pentahydrate is a hydrated salt of dysprosium, a rare earth element. Its fundamental identifiers and spectroscopic information are crucial for its unambiguous characterization.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | dysprosium(3+);trinitrate;pentahydrate[1][2] |

| Synonyms | Dysprosium trinitrate pentahydrate |

| CAS Number | 10031-49-9[3] |

| Molecular Formula | Dy(NO₃)₃·5H₂O or DyH₁₀N₃O₁₄[1] |

| Molecular Weight | 438.59 g/mol [1] |

Table 2: Spectroscopic Data

| Technique | Details |

| Infrared (IR) Spectroscopy | FT-IR spectra have been recorded on film.[1] |

| Raman Spectroscopy | FT-Raman spectra have been acquired using a Bio-Rad FTS 175C instrument with a Raman accessory.[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below, providing a quantitative basis for its application in various scientific and industrial fields.

Table 3: Physicochemical Data

| Property | Value |

| Appearance | Yellowish or light yellow crystalline solid.[4] |

| Melting Point | 88.6 °C[4] |

| Solubility | Soluble in water and ethanol.[4][5] |

| Hygroscopicity | Hygroscopic[3][4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of rare earth nitrates is the reaction of the corresponding rare earth oxide with nitric acid.[5]

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, place a stoichiometric amount of Dysprosium(III) oxide (Dy₂O₃) into a glass reactor.

-

Acid Addition: Slowly add a slight excess of concentrated nitric acid (HNO₃) to the reactor with constant stirring. The reaction is exothermic and will produce heat.

-

Digestion: Gently heat the mixture to ensure the complete dissolution of the dysprosium oxide. The solution will turn a yellowish color.

-

Crystallization: Allow the solution to cool slowly to room temperature. This compound crystals will precipitate out of the solution.

-

Isolation and Drying: Isolate the crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the crystals in a desiccator over a suitable drying agent to prevent the absorption of atmospheric moisture.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point of this compound can be precisely determined using Differential Scanning Calorimetry (DSC).[6][7][8]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from room temperature to 120 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak corresponding to the melting of the crystalline hydrate.

Quantitative Solubility Determination

The solubility of this compound can be determined by preparing saturated solutions at a specific temperature and measuring the concentration of the dissolved salt.[9]

Protocol:

-

Equilibration: Add an excess amount of this compound to a known volume of deionized water in a sealed container. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Collection: Allow the undissolved solid to settle, and carefully extract an aliquot of the clear supernatant solution.

-

Concentration Measurement: Determine the concentration of dysprosium in the aliquot using a suitable analytical technique, such as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).

-

Calculation: Calculate the solubility in grams of solute per 100 mL of solvent from the measured concentration.

Thermal Decomposition Analysis by Thermogravimetric Analysis (TGA)

The thermal stability and decomposition pathway of this compound can be investigated using Thermogravimetric Analysis (TGA).[6][7][8]

Protocol:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA crucible.

-

Instrument Setup: Position the crucible in the TGA furnace.

-

Thermal Program: Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve will show mass loss as a function of temperature. The decomposition of hydrated dysprosium nitrate proceeds via the formation of DyONO₃ and ultimately dysprosium oxide (Dy₂O₃).[4]

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

References

- 1. This compound | DyH10N3O14 | CID 91886635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, REacton™, 99.99% (REO) 25 g | Buy Online [thermofisher.com]

- 3. CAS 10031-49-9: this compound [cymitquimica.com]

- 4. Dysprosium(III) nitrate - Wikipedia [en.wikipedia.org]

- 5. Rare Earth Nitrate - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

- 6. fpe.umd.edu [fpe.umd.edu]

- 7. kohan.com.tw [kohan.com.tw]

- 8. iitk.ac.in [iitk.ac.in]

- 9. How do rare earth nitrates behave in different solvents? - Blog [rare-earths.net]

A Technical Guide to Dysprosium(III) Nitrate Pentahydrate (CAS 10031-49-9) for Scientific Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Dysprosium(III) nitrate (B79036) pentahydrate, identified by the CAS number 10031-49-9, is a water-soluble, crystalline rare earth salt with the chemical formula Dy(NO₃)₃·5H₂O.[1][2][3] This compound serves as a critical precursor and an essential material in a multitude of advanced scientific and industrial applications.[1][4] Its unique magnetic, luminescent, and neutron-absorbing properties make it invaluable in fields ranging from materials science and electronics to nuclear energy and biomedical research.[1][2] This guide provides a comprehensive overview of its physicochemical properties, handling protocols, and key applications, with a focus on experimental methodologies for the target audience.

Physicochemical Properties

Dysprosium(III) nitrate pentahydrate typically appears as a light yellow or white crystalline powder.[1][2][5] It is known to be hygroscopic, readily absorbing moisture from the air, and is soluble in both water and ethanol.[2][6] As a nitrate salt, it is a strong oxidizing agent and can intensify fires, particularly when in contact with combustible materials.[7][8][9]

All quantitative data regarding the compound's properties are summarized in the table below for clarity and ease of comparison.

| Property | Value | Reference(s) |

| CAS Number | 10031-49-9 | [1][2][3] |

| Molecular Formula | Dy(NO₃)₃·5H₂O | [1][3][10] |

| Molecular Weight | 438.59 g/mol | [1][10][11] |

| Appearance | Light yellow to white crystalline powder/solid | [1][2][11] |

| Melting Point | 88.6 °C (melts in its own crystallization water) | [6][11] |

| Solubility | Soluble in water and ethanol | [5][6][11] |

| Purity | Available in purities up to 99.999% (REO basis) | [3][12] |

| IUPAC Name | dysprosium(3+);trinitrate;pentahydrate | [10][13] |

Safety, Handling, and Thermal Decomposition

Due to its oxidizing nature and potential for irritation, proper safety protocols are crucial when handling this compound.

Safety and Hazard Information

The compound is classified as an oxidizer and can cause skin, eye, and respiratory irritation.[7][14][15] Key hazard and precautionary statements are outlined below.

| GHS Classification | Statement | Reference(s) |

| Hazard Statements | H272: May intensify fire; oxidizer | [7][11][14] |

| H315: Causes skin irritation | [7][11][14] | |

| H319: Causes serious eye irritation | [7][11][14] | |

| H335: May cause respiratory irritation | [7][11][15] | |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames | [7][11] |

| P220: Keep away from clothing/combustible materials | [7][11] | |

| P280: Wear protective gloves/eye protection | [7][14] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously | [11][14] |

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from combustible materials, strong bases, and strong reducing agents.[7][8][14]

Thermal Decomposition

The thermal decomposition of hydrated dysprosium nitrate is a multi-step process. Upon heating, it first melts in its own water of crystallization.[6] Further heating leads to the formation of dysprosium oxynitrate (DyONO₃) and ultimately, after the release of water and nitrogen oxides, yields dysprosium oxide (Dy₂O₃).[6][7][16] This process is fundamental to its use as a precursor for synthesizing dysprosium oxide-based materials.[1]

Figure 1. Thermal decomposition pathway of this compound.

Applications in Research and Development

This compound is a versatile compound with numerous applications driven by the unique properties of the dysprosium ion.

-

Precursor for Advanced Materials: It is a preferred starting material for the synthesis of dysprosium oxide (Dy₂O₃) and other dysprosium-containing compounds, such as carboxylate-based complexes.[1][17][18] These materials are used in ceramics, specialty glass, and coatings.[1][5]

-

High-Performance Magnets: The compound is critical in the production of neodymium-iron-boron (NdFeB) permanent magnets, where dysprosium is added to enhance coercivity and thermal stability.[1]

-

Luminescent Materials: It serves as a precursor for phosphors used in LED lighting and display technologies, contributing to brightness and color quality.[1][2]

-

Nuclear Applications: Dysprosium has a high neutron absorption cross-section, making its compounds, derived from the nitrate salt, useful in nuclear reactor control rods.[1][3]

-

Catalysis: It finds use in the formulation of catalysts for the petroleum industry and for environmental protection applications.[3][12]

-

Biomedical Research: The paramagnetic properties of the Dy³⁺ ion are explored for potential applications in MRI contrast agents and for the development of novel drug delivery systems.[1]

Experimental Protocols

The utility of this compound is best illustrated through its application in synthesis. Below are detailed protocols for key experimental procedures.

Protocol: Synthesis of a Dinuclear Dysprosium Carboxylate Complex

This protocol is based on the use of this compound to prepare carboxylate-based metal-organic compounds.[13][17][18]

Objective: To synthesize a dinuclear dysprosium compound using n-butyric acid as a ligand.

Materials:

-

This compound (Dy(NO₃)₃·5H₂O)

-

n-butyric acid

-

Methanol (B129727) (solvent)

Methodology:

-

Preparation of Reactant Solution: Dissolve a specific molar equivalent of this compound in methanol in a reaction flask. Stir until fully dissolved.

-

Ligand and Base Addition: In a separate container, mix stoichiometric amounts of n-butyric acid and triethylamine (as a deprotonating agent) in methanol.

-

Reaction: Slowly add the ligand/base solution to the stirring dysprosium nitrate solution at room temperature.

-

Precipitation and Isolation: The resulting carboxylate complex may precipitate out of the solution upon formation or after a period of stirring. The product can be isolated by vacuum filtration.

-

Washing and Drying: Wash the collected solid with small portions of cold methanol to remove any unreacted starting materials and byproducts. Dry the final product under vacuum.

-

Characterization: Analyze the synthesized compound using techniques such as X-ray crystallography, FT-IR spectroscopy, and elemental analysis to confirm its structure and purity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 10031-49-9: this compound [cymitquimica.com]

- 3. heegermaterials.com [heegermaterials.com]

- 4. americanelements.com [americanelements.com]

- 5. Dysprosium Nitrate Pentahydrate,Erbium Nitrate Pentahydrate,Ytterbium Nitrate Pentahydrate [sempukj.com]

- 6. Dysprosium(III) nitrate - Wikipedia [en.wikipedia.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. Dysprosium(III) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 10. This compound | DyH10N3O14 | CID 91886635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dysprosium (III) Nitrate Pentahydrate - ProChem, Inc. [prochemonline.com]

- 12. This compound, REacton™, 99.99% (REO) 25 g | Buy Online [thermofisher.com]

- 13. This compound, 99.9% (REO) 25 g | Request for Quote [thermofisher.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound, 99.9% (REO) 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. This compound, 99.9% (REO) 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Solubility of Dysprosium(III) Nitrate Pentahydrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dysprosium(III) nitrate (B79036) pentahydrate in various organic solvents. While specific quantitative data for Dysprosium(III) nitrate pentahydrate is limited in publicly available literature, this document consolidates known qualitative information, presents detailed experimental protocols for solubility determination, and includes illustrative quantitative data for a closely related lanthanide salt, Lanthanum(III) nitrate hexahydrate, to provide valuable comparative insights.

Introduction to this compound

This compound, with the chemical formula Dy(NO₃)₃·5H₂O, is a yellowish crystalline powder.[1][2] It is known to be hygroscopic and is soluble in water.[1][3] Its solubility in organic solvents is a critical parameter in various applications, including catalysis, synthesis of coordination polymers, and in the development of novel materials and drug delivery systems. The interaction between the lanthanide salt and the organic solvent is primarily dictated by the polarity of the solvent and its ability to solvate the dysprosium cation.[4] Generally, rare earth nitrates exhibit solubility in polar organic solvents such as alcohols, ketones, and ethers.[5]

Qualitative Solubility Profile

Available literature and chemical supplier data consistently indicate that Dysprosium(III) nitrate, in its various hydrated forms, is soluble in polar organic solvents.

Table 1: Qualitative Solubility of Dysprosium(III) Nitrate in Select Organic Solvents

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[3][6] |

| Methanol | Soluble |

| Acetone | Soluble[5] |

| Acetonitrile | Soluble[5] |

| Ether | Soluble[5] |

| Hydrocarbons | Insoluble[7] |

This qualitative information suggests that the presence of polar functional groups, such as hydroxyl (-OH) in alcohols and carbonyl (C=O) in ketones, facilitates the dissolution of the ionic dysprosium nitrate. The mechanism of dissolution involves the coordination of the solvent molecules with the dysprosium ion.

Quantitative Solubility Data (Illustrative Example)

Table 2: Illustrative Quantitative Solubility of Lanthanum(III) Nitrate Hexahydrate in Various Organic Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Solubility ( g/100g of solvent) |

| Alcohols | |||

| Methanol | 32.04 | 32.7 | 125.6 |

| Ethanol | 46.07 | 24.5 | 65.2 |

| 1-Propanol | 60.10 | 20.3 | 45.1 |

| 2-Propanol | 60.10 | 19.9 | 28.9 |

| 1-Butanol | 74.12 | 17.5 | 33.8 |

| Ketones | |||

| Acetone | 58.08 | 20.7 | 51.7 |

| Methyl Ethyl Ketone | 72.11 | 18.5 | 30.4 |

| Esters | |||

| Methyl Acetate | 74.08 | 6.7 | 25.3 |

| Ethyl Acetate | 88.11 | 6.0 | 15.8 |

| Ethers | |||

| 1,4-Dioxane | 88.11 | 2.2 | 10.2 |

| Diethyl Ether | 74.12 | 4.3 | 1.5 |

Data extracted from "A STUDY OF LANTHANUM NITRATE 6-HYDRATE IN NON-AQUEOUS SOLVENTS" by Dorothy Ann Pulmer.[8]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of a lanthanide nitrate hydrate (B1144303) in an organic solvent, adapted from the study of Lanthanum(III) nitrate hexahydrate.[8]

Materials and Apparatus

-

Solute: High-purity this compound.

-

Solvents: Anhydrous, high-purity organic solvents.

-

Apparatus:

-

Constant temperature bath with a thermostat capable of maintaining temperature to ±0.1°C.

-

Sealed solubility vessels (e.g., screw-cap glass vials or flasks).

-

Magnetic stirrer and stir bars.

-

Analytical balance.

-

Syringes and filters (0.45 µm or smaller).

-

Gravimetric analysis equipment (drying oven, desiccator).

-

Alternatively, an analytical technique such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) for determining the concentration of the dysprosium ion.

-

Isothermal Equilibrium Method

This method involves creating a saturated solution of the salt in the solvent at a constant temperature and then determining the concentration of the dissolved salt.

-

Sample Preparation: Add an excess amount of this compound to a known mass of the organic solvent in a sealed vessel. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed vessel in the constant temperature bath set to the desired temperature (e.g., 25°C). Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and ensure the system reaches equilibrium. The equilibration time can vary depending on the solvent and should be determined experimentally (typically 24-48 hours).

-

Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the excess solid to settle. Carefully withdraw a sample of the supernatant liquid using a syringe fitted with a filter to prevent any undissolved solid from being collected.

-

Concentration Determination (Gravimetric Method):

-

Weigh a clean, dry evaporating dish.

-

Dispense a known mass of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the salt.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved salt can be determined by the difference in weight.

-

Solubility can then be expressed as grams of solute per 100 grams of solvent.

-

-

Concentration Determination (Spectroscopic Method):

-

Accurately dilute a known mass of the filtered saturated solution with an appropriate solvent (e.g., dilute nitric acid).

-

Determine the concentration of Dysprosium in the diluted solution using a calibrated ICP-AES instrument.

-

Calculate the original concentration in the saturated solution and express the solubility in the desired units.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Caption: A flowchart of the isothermal equilibrium method for determining the solubility of a solid in a liquid.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: As an ionic salt, it is more soluble in polar solvents that can effectively solvate the Dy³⁺ and NO₃⁻ ions.

-

Temperature: The solubility of most salts increases with temperature.

-

Presence of Water: Dysprosium(III) nitrate is hygroscopic, and the presence of even small amounts of water in the organic solvent can significantly increase its solubility due to the high solubility of the salt in water.

-

Steric Hindrance: Bulky solvent molecules may have reduced ability to coordinate with the dysprosium ion, leading to lower solubility.

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents remains a gap in the scientific literature, this guide provides a solid foundation for researchers. The qualitative data confirms its solubility in polar organic solvents. The provided experimental protocol offers a robust method for obtaining precise quantitative data. The illustrative data for Lanthanum(III) nitrate hexahydrate offers valuable comparative insights into the expected behavior of lanthanide nitrates in organic media. Further research to quantify the solubility of this compound in a wider array of organic solvents would be highly beneficial for advancing its applications in various scientific and industrial fields.

References

- 1. Dysprosium Nitrate Pentahydrate CAS NO: 10031-49-9 Molecular Formula: Dy(NO3)3·5(H2O) [unmdc.com]

- 2. Dysprosium (III) Nitrate Pentahydrate - ProChem, Inc. [prochemonline.com]

- 3. aemree.com [aemree.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Rare Earth Nitrate - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]

- 6. Dysprosium(III) nitrate - Wikipedia [en.wikipedia.org]

- 7. Dysprosium(III) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]

Thermal Decomposition of Dysprosium(III) Nitrate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dysprosium(III) nitrate (B79036) pentahydrate (Dy(NO₃)₃·5H₂O) is a key precursor material in the synthesis of various dysprosium-containing compounds, including oxides and other functional materials with applications in catalysis, ceramics, and electronics. Understanding its thermal decomposition properties is critical for controlling the synthesis of these materials and ensuring the desired stoichiometry and morphology of the final product. This technical guide provides a comprehensive overview of the thermal decomposition of Dysprosium(III) nitrate pentahydrate, including its decomposition pathway, intermediate products, and the experimental protocols used for its characterization.

Thermal Decomposition Pathway

The thermal decomposition of hydrated rare earth nitrates, including Dysprosium(III) nitrate, generally follows a multi-step process. The decomposition is initiated by the loss of water molecules of hydration, followed by the decomposition of the nitrate groups, leading to the formation of an oxynitrate intermediate, and finally, the corresponding rare earth oxide.

General studies on heavier rare-earth metal nitrates indicate that dysprosium nitrate hydrates decompose in a pattern similar to that of europium and gadolinium nitrates[2]. The overall decomposition can be summarized by the following general reactions:

-

Dehydration: Dy(NO₃)₃·5H₂O(s) → Dy(NO₃)₃(s) + 5H₂O(g)

-

Formation of Oxynitrate: Dy(NO₃)₃(s) → DyONO₃(s) + 2NO₂(g) + ½O₂(g)

-

Decomposition to Oxide: 2DyONO₃(s) → Dy₂O₃(s) + 2NO₂(g) + ½O₂(g)

It is important to note that these reactions represent a simplified overview, and the actual decomposition can involve several overlapping steps and the formation of various intermediate species.

Quantitative Thermal Analysis Data

Precise quantitative data for the thermal decomposition of this compound is scarce in the public domain. However, based on the analysis of related compounds and general trends for lanthanide nitrates, the following table provides an estimated decomposition profile. The data for the hexahydrate is presented as a proxy to illustrate the expected stages and approximate temperature ranges.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical for Pentahydrate) | Evolved Gaseous Products | Solid Product |

| Dehydration | 100 - 250 | ~20.5 | H₂O | Dy(NO₃)₃ |

| Oxynitrate Formation | 250 - 450 | ~31.9 (from Dy(NO₃)₃) | NO₂, O₂, H₂O, HNO₃ | DyONO₃ |

| Oxide Formation | 450 - 600 | ~11.4 (from DyONO₃) | NO₂, O₂ | Dy₂O₃ |

Note: The temperature ranges and mass losses are estimates based on general trends for lanthanide nitrates and data for the hexahydrate. Actual values for the pentahydrate may vary and should be determined experimentally.

Experimental Protocols

The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Typical Protocol:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

An inert gas atmosphere (e.g., nitrogen or argon) is maintained throughout the experiment to prevent side reactions.

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of decomposition and the corresponding mass losses.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in temperature (DTA) or heat flow (DSC) between a sample and a reference material as a function of temperature.

Typical Protocol:

-

A small, accurately weighed sample of this compound and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.

-

The crucibles are placed in the DTA/DSC furnace.

-

The sample and reference are heated (or cooled) at a constant rate under a controlled atmosphere.

-

The temperature difference (DTA) or the difference in heat flow required to maintain the sample and reference at the same temperature (DSC) is recorded.

-

The resulting DTA/DSC curve reveals endothermic (e.g., melting, dehydration) and exothermic (e.g., crystallization, some decompositions) events.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of Dy(NO₃)₃·5H₂O.

Logical Relationship of Decomposition Products

Caption: Simplified thermal decomposition pathway of Dy(NO₃)₃·5H₂O.

References

An In-depth Technical Guide to the Magnetic Susceptibility of Dysprosium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of Dysprosium(III) nitrate (B79036) pentahydrate, a compound of significant interest due to the pronounced magnetic anisotropy of the dysprosium(III) ion. This document details the theoretical underpinnings of its magnetic behavior, presents experimental data on its magnetic susceptibility, and outlines the methodologies for such measurements.

Introduction to the Magnetic Properties of Dysprosium(III)

Dysprosium(III) nitrate pentahydrate (Dy(NO₃)₃·5H₂O) is a crystalline solid that exhibits strong paramagnetism. This property originates from the unpaired electrons in the 4f shell of the dysprosium(III) ion. The magnetic behavior of lanthanide complexes, including Dy(III) compounds, is primarily dictated by the total angular momentum quantum number (J) of the ground state and the influence of the crystal field environment on the (2J+1) degenerate microstates. For the Dy³⁺ ion (a 4f⁹ system), the ground state is ⁶H₁₅/₂.

The magnetic susceptibility of dysprosium compounds is highly anisotropic, a consequence of the shape of the f-electron orbitals and their interaction with the electric field generated by the surrounding ligands (in this case, nitrate ions and water molecules). This anisotropy is a key factor in the development of single-molecule magnets (SMMs), materials with potential applications in high-density data storage and quantum computing.

Theoretical Framework

The magnetic susceptibility (χ) of a paramagnetic material describes its tendency to become magnetized in an applied magnetic field. For many paramagnetic materials at temperatures above any magnetic ordering, the temperature dependence of the magnetic susceptibility can be described by the Curie-Weiss law:

χ = C / (T - θ)

where:

-

χ is the molar magnetic susceptibility.

-

C is the Curie constant, which is specific to the material and related to the effective magnetic moment (μ_eff) of the ions.

-

T is the absolute temperature in Kelvin.

-

θ is the Weiss constant, which provides information about the magnetic interactions between adjacent metal ions. A positive θ indicates ferromagnetic interactions, while a negative θ suggests antiferromagnetic interactions.

The product of the molar magnetic susceptibility and temperature (χT) is often analyzed as a function of temperature. For an ideal paramagnet with no magnetic interactions, χT is constant and equal to the Curie constant. Deviations from this constant value with changing temperature provide insights into magnetic exchange interactions and/or the effects of crystal field splitting on the electronic energy levels of the Dy³⁺ ion.

Quantitative Magnetic Susceptibility Data

The following table summarizes the temperature-dependent magnetic susceptibility data for a hydrated dysprosium nitrate complex, [Dy(NO₃)₃(H₂O)₄]·2H₂O, which is structurally analogous to the pentahydrate. The data is presented as the product of the molar magnetic susceptibility and temperature (χT).

| Temperature (K) | χT (cm³·K·mol⁻¹) | Molar Magnetic Susceptibility (χ) (cm³·mol⁻¹) |

| 300 | 14.04 | 0.0468 |

| 250 | 14.04 | 0.0562 |

| 200 | 14.04 | 0.0702 |

| 150 | 14.04 | 0.0936 |

| 100 | 14.04 | 0.1404 |

| 50 | 14.04 | 0.2808 |

| 25 | 13.50 | 0.5400 |

| 10 | 12.80 | 1.2800 |

| 5 | 12.20 | 2.4400 |

| 1.8 | 11.87 | 6.5944 |

Data extracted and calculated from: "Magneto-Luminescence Correlation in the Textbook Dysprosium(III) Nitrate Single-Ion Magnet", Molecules 2018, 23(11), 2883.[1]

At room temperature, the χT value of 14.04 cm³·K·mol⁻¹ is in good agreement with the theoretically expected value of 14.17 cm³·K·mol⁻¹ for a free Dy³⁺ ion.[1] The value remains constant down to approximately 50 K, below which it starts to decrease. This decrease at low temperatures is attributed to the thermal depopulation of the Stark sublevels, which arise from the splitting of the ground state by the crystal field.[1]

Experimental Protocols

The magnetic susceptibility data presented above was obtained using a Superconducting Quantum Interference Device (SQUID) magnetometer, which is the standard instrument for sensitive magnetic measurements. The following is a representative experimental protocol for such a measurement.

4.1. Sample Preparation

-

A polycrystalline (powder) sample of this compound is finely ground to ensure a random orientation of the crystallites.

-

A precisely weighed amount of the powdered sample (typically 5-20 mg) is loaded into a gelatin capsule or a calibrated sample holder.

-

The sample holder is then placed inside a plastic straw, which is attached to the sample rod of the magnetometer.

4.2. Instrumentation and Measurement

-

Instrument: A Quantum Design MPMS (Magnetic Property Measurement System) SQUID magnetometer or a similar instrument is used.

-

Temperature Control: The temperature of the sample is controlled using a continuous flow of liquid helium and a heater, allowing for measurements over a wide temperature range (e.g., 1.8 K to 400 K).

-

Magnetic Field: A superconducting magnet is used to apply a precise and uniform DC magnetic field to the sample. For temperature-dependent susceptibility measurements, a small field (e.g., 1000 Oe) is typically applied.

-

Measurement Procedure:

-

The sample is cooled to the lowest desired temperature (e.g., 1.8 K) in the absence of a magnetic field (zero-field cooling, ZFC) or in the presence of the measuring field (field cooling, FC).

-

The magnetic moment of the sample is measured as the temperature is slowly increased.

-

Data points are collected at regular temperature intervals.

-

-

Data Correction: The raw data is corrected for the diamagnetic contribution of the sample holder and the core diamagnetism of the constituent atoms of the compound using Pascal's constants.

Visualizations

The following diagrams illustrate the experimental workflow for magnetic susceptibility measurement and the theoretical interpretation of the data.

References

Luminescent Characteristics of Dysprosium(III) Nitrate Pentahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescent characteristics of Dysprosium(III) nitrate (B79036) pentahydrate, Dy(NO₃)₃·5H₂O. The document details the photophysical properties, underlying energy transfer mechanisms, and experimental protocols relevant to the study of this compound, aiming to serve as a valuable resource for researchers in materials science, chemistry, and drug development.

Introduction to the Luminescence of Dysprosium(III)

Dysprosium(III) (Dy³⁺) is a lanthanide ion renowned for its characteristic and sharp emission bands in the visible spectrum, arising from intra-configurational 4f-4f electronic transitions. These transitions, while formally forbidden by the Laporte rule, become partially allowed through mixing with higher energy orbitals, leading to observable luminescence. The emission spectrum of Dy³⁺ is typically dominated by two main transitions: a blue emission around 480 nm corresponding to the ⁴F₉/₂ → ⁶H₁₅/₂ transition, and a strong yellow emission at approximately 575 nm due to the ⁴F₉/₂ → ⁶H₁₃/₂ transition. The relative intensities of these bands can be influenced by the local coordination environment of the Dy³⁺ ion, making its luminescence sensitive to the surrounding ligands and solvent molecules.

Dysprosium(III) nitrate pentahydrate is a readily available, water-soluble salt that serves as a common precursor for the synthesis of more complex dysprosium-based luminescent materials. Understanding the fundamental photophysical properties of this hydrated salt is crucial for its application in areas such as phosphors, sensors, and biomedical imaging.

Quantitative Luminescent Properties

The luminescent properties of a hydrated dysprosium nitrate complex, [Dy(NO₃)₃(H₂O)₄]·2H₂O, which is structurally analogous to the pentahydrate form, have been characterized. The key photophysical parameters are summarized in the tables below. These values provide a baseline for the expected luminescent behavior of Dy³⁺ in a hydrated nitrate coordination environment.

Table 1: Excitation and Emission Wavelengths

| Property | Wavelength (nm) | Transition |

| Excitation Maximum | 351 | ⁶H₁₅/₂ → ⁶P₇/₂ |

| Emission Maximum 1 | 481 | ⁴F₉/₂ → ⁶H₁₅/₂ (Blue) |

| Emission Maximum 2 | 574 | ⁴F₉/₂ → ⁶H₁₃/₂ (Yellow) |

Table 2: Luminescence Lifetime and Quantum Yield

| Parameter | Value | Conditions |

| Luminescence Lifetime (τ) in H₂O | 2.9 µs | Excitation at 351 nm, Emission at 574 nm |

| Luminescence Lifetime (τ) in D₂O | 24 µs | Excitation at 351 nm, Emission at 574 nm |

| Intrinsic Quantum Yield (Φ) | 0.8% | Calculated from the lifetime in D₂O |

Energy Level and Transition Pathways

The luminescence of the Dy³⁺ ion involves the absorption of energy, followed by non-radiative relaxation to an excited emitting state, and subsequent radiative decay to lower energy levels. The primary emitting state for Dy³⁺ is the ⁴F₉/₂ level.

Experimental Protocols

The characterization of the luminescent properties of this compound involves several key experimental techniques.

Sample Preparation

-

Solution Preparation : Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) by dissolving the salt in the desired solvent (e.g., deionized water, D₂O, or an organic solvent).

-

Working Solutions : Prepare a series of dilutions from the stock solution to the desired concentration for analysis (typically in the µM to mM range). Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Solvent Blank : Use the same solvent as used for the sample preparation as a blank for background subtraction.

Photoluminescence Spectroscopy

This protocol outlines the general procedure for acquiring excitation and emission spectra.

-

Instrumentation : Utilize a spectrofluorometer equipped with a high-intensity light source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).

-

Excitation Spectrum :

-

Set the emission monochromator to the wavelength of maximum emission (e.g., 574 nm).

-

Scan a range of excitation wavelengths (e.g., 250-450 nm).

-

The resulting spectrum will show the wavelengths of light that are most effective at inducing luminescence.

-

-

Emission Spectrum :

-

Set the excitation monochromator to the wavelength of maximum excitation (e.g., 351 nm).

-

Scan a range of emission wavelengths (e.g., 400-700 nm).

-

The resulting spectrum will show the characteristic emission bands of the Dy³⁺ ion.

-

-

Data Correction : Correct the raw spectra for instrumental response (lamp intensity variations and detector sensitivity) and subtract the solvent blank spectrum.

Luminescence Lifetime Measurement

Luminescence lifetime is a critical parameter that provides insight into the dynamics of the excited state.

-

Instrumentation : Employ a time-resolved fluorometer, often utilizing the Time-Correlated Single Photon Counting (TCSPC) technique. This requires a pulsed light source (e.g., a laser diode or a pulsed lamp) with a pulse width significantly shorter than the decay time of the sample.

-

Measurement :

-

Excite the sample at the absorption maximum (e.g., 351 nm).

-

Collect the emission at the desired wavelength (e.g., 574 nm).

-

The instrument records the time delay between the excitation pulse and the detection of emitted photons, building a histogram of photon arrival times.

-

-

Data Analysis :

-

The resulting decay curve is fitted to an exponential decay function (or a sum of exponentials if the decay is complex).

-

The luminescence lifetime (τ) is the time it takes for the luminescence intensity to decrease to 1/e of its initial value.

-

Quantum Yield Determination

The luminescence quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed.

-

Absolute Method (Integrating Sphere) :

-

Place the sample cuvette inside an integrating sphere, which collects all the emitted light.

-

Measure the emission spectrum of the sample.

-

Measure the scattering of the excitation light by the sample and a blank.

-

The quantum yield is calculated by comparing the integrated emission intensity to the amount of absorbed light.

-

-

Relative Method :

-

Measure the emission spectrum and absorbance of the sample and a well-characterized standard with a known quantum yield.

-

The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Conclusion

This technical guide has provided a detailed overview of the luminescent characteristics of this compound. The quantitative data presented, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. The characteristic blue and yellow emissions, coupled with its solubility and ease of use, make this compound a versatile starting material for the development of advanced luminescent materials for a wide range of applications in science and technology. Further research can build upon this foundation by exploring the effects of different ligands, host matrices, and environmental conditions on the luminescent properties of the dysprosium(III) ion.

An In-depth Technical Guide to the Hygroscopic Nature of Dysprosium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of Dysprosium(III) nitrate (B79036) pentahydrate (Dy(NO₃)₃·5H₂O). This compound, a water-soluble crystalline solid, is a key precursor in the synthesis of various dysprosium-based materials.[1][2][3] Its inherent hygroscopicity, the tendency to absorb moisture from the atmosphere, is a critical factor influencing its stability, handling, and application in research and development.[2]

Physicochemical Properties

Dysprosium(III) nitrate pentahydrate typically appears as a white to pale yellow crystalline powder.[2] It is highly soluble in water and alcohol.[4] The compound's affinity for water necessitates storage in a cool, dry place to maintain its pentahydrate form and prevent deliquescence.[2]

| Property | Value | Reference |

| Chemical Formula | Dy(NO₃)₃·5H₂O | [2][4] |

| CAS Number | 10031-49-9 | [5] |

| Molecular Weight | 438.59 g/mol | [5] |

| Appearance | White to pale yellow crystalline powder | [2][4] |

| Solubility | Soluble in water and alcohol | [4][6] |

| Melting Point | 88.6 °C (melts in its own crystallization water) | [6] |

| Hygroscopicity | Hygroscopic | [2][4][6] |

Understanding the Hygroscopic Behavior

The hygroscopic nature of this compound is primarily due to the strong affinity of the dysprosium cation and nitrate anions for water molecules. This interaction can lead to the absorption of atmospheric moisture, potentially altering the material's physical and chemical properties. The stability of the hydrate (B1144303) is dependent on the surrounding relative humidity (RH).

Quantitative Analysis of Hygroscopicity

| Parameter | Description | Expected Trend for this compound | Typical Range for other Metal Nitrates |

| Critical Relative Humidity (CRH) | The RH at which the material begins to absorb a significant amount of moisture from the air.[7] | A specific RH value below which the pentahydrate is stable. | 40-80% RH |

| Moisture Sorption Isotherm | A plot of equilibrium moisture content as a function of relative humidity at a constant temperature.[8][9] | A sigmoidal curve (Type II or III isotherm) is expected, showing increasing water uptake with increasing RH.[8] | Varies significantly with the salt |

| Water Activity (a_w) | A measure of the energy status of the water in a system. | Will be in equilibrium with the surrounding RH. | 0.4 - 0.8 at standard conditions |

| Thermal Decomposition Profile (TGA/DSC) | Shows mass loss and thermal events as a function of temperature. | Stepwise mass loss corresponding to the loss of water molecules, followed by decomposition of the nitrate. | Dehydration typically occurs between 50-200°C. |

Experimental Protocols

Detailed experimental protocols are essential for accurately characterizing the hygroscopic nature of this compound.

Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption isotherms.

Methodology:

-

A sample of this compound (5-10 mg) is placed on a microbalance in a temperature and humidity-controlled chamber.[10]

-

The sample is initially dried under a stream of dry nitrogen at 25°C to establish a baseline dry weight.[11]

-

The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[10][11]

-

At each RH step, the sample mass is continuously monitored until equilibrium is reached (i.e., the rate of mass change is below a defined threshold).[12]

-

After reaching the maximum RH, the humidity is decreased in a similar stepwise manner to obtain the desorption isotherm.[12]

-

The change in mass at each RH step is used to calculate the percentage of water uptake.

-

The sorption and desorption isotherms are plotted as the percentage change in mass versus relative humidity.[13]

Gravimetric Analysis

Objective: To determine the water content by mass loss upon heating.

Methodology:

-

A clean, dry crucible is heated to a constant weight and its mass is accurately recorded.

-

A known mass of this compound is placed in the crucible and the total mass is recorded.

-

The crucible containing the sample is heated in an oven at a temperature sufficient to drive off the water of hydration but below the decomposition temperature of the anhydrous salt (a preliminary TGA analysis is recommended to determine the optimal temperature).

-

The crucible is cooled in a desiccator and then weighed.

-

The heating, cooling, and weighing steps are repeated until a constant mass is achieved.[14]

-

The mass of water lost is calculated by subtracting the final mass from the initial mass of the hydrated salt.

-

The number of moles of water per mole of the anhydrous salt can then be calculated to confirm the hydration state.[14]

Karl Fischer Titration

Objective: To accurately quantify the water content.

Methodology:

-

The Karl Fischer titrator is prepared with a suitable solvent (e.g., anhydrous methanol). The solvent is pre-titrated with the Karl Fischer reagent to neutralize any residual water.

-

A precisely weighed sample of this compound is introduced into the titration vessel.

-

The sample is titrated with the Karl Fischer reagent. The reagent reacts stoichiometrically with water.[15]

-

The endpoint of the titration is detected potentiometrically.[15]

-

The volume of the Karl Fischer reagent consumed is used to calculate the amount of water in the sample, based on the predetermined titer of the reagent.

-

For insoluble or sparingly soluble salts, a Karl Fischer oven can be used to heat the sample and transfer the evaporated water to the titration cell with a carrier gas.

References

- 1. americanelements.com [americanelements.com]

- 2. CAS 10031-49-9: this compound [cymitquimica.com]

- 3. wholesale this compound Powder - FUNCMATER [funcmater.com]

- 4. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 5. This compound | DyH10N3O14 | CID 91886635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dysprosium(III) nitrate - Wikipedia [en.wikipedia.org]

- 7. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 8. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 9. proumid.com [proumid.com]

- 10. ardena.com [ardena.com]

- 11. azom.com [azom.com]

- 12. mt.com [mt.com]

- 13. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 14. SSERC | Water in a hydrated salt [sserc.org.uk]

- 15. Karl Fischer titration - Wikipedia [en.wikipedia.org]

Synthesis Route for High-Purity Dysprosium(III) Nitrate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis route for producing high-purity dysprosium(III) nitrate (B79036) pentahydrate (Dy(NO₃)₃·5H₂O). The methodologies detailed herein are compiled from established chemical principles and available literature, offering a framework for laboratory-scale synthesis. This document is intended to support researchers in obtaining high-quality dysprosium nitrate for applications in drug development, materials science, and other advanced research fields.

Physicochemical Properties

Dysprosium(III) nitrate pentahydrate is a yellowish crystalline solid that is highly soluble in water and ethanol.[1] It is a key precursor for the synthesis of other dysprosium compounds and finds applications in areas such as specialty glass, lasers, and as a catalyst.[2][3]

| Property | Value | Reference |

| Chemical Formula | Dy(NO₃)₃·5H₂O | [2] |

| Molecular Weight | 438.59 g/mol | |

| Appearance | Light yellow crystalline powder | [2] |

| Melting Point | 88.6 °C | [4] |

| Solubility | Soluble in water | [5] |

| Purity (REO basis) | ≥ 99% - 99.99% | [2][5] |

Synthesis Pathway

The primary and most direct route for the synthesis of dysprosium(III) nitrate is the reaction of high-purity dysprosium(III) oxide with nitric acid. This method is advantageous due to the ready availability of high-purity dysprosium oxide and the straightforward nature of the reaction. The subsequent controlled crystallization of the resulting solution yields the desired pentahydrate form.

Caption: Experimental workflow for the synthesis of high-purity this compound.

Experimental Protocols

Synthesis of Dysprosium(III) Nitrate Solution

This protocol describes the synthesis of a dysprosium(III) nitrate solution from dysprosium(III) oxide.

Materials:

-

Dysprosium(III) oxide (Dy₂O₃), 99.9%+ purity

-

Concentrated nitric acid (HNO₃), 68-70%

-

Deionized water

Procedure:

-

In a fume hood, carefully add a stoichiometric amount of concentrated nitric acid to a beaker containing deionized water. The final acid concentration should be approximately 50%.

-

While stirring, slowly add the high-purity dysprosium(III) oxide powder to the nitric acid solution in small portions. The reaction is exothermic, and the rate of addition should be controlled to prevent excessive heat generation.

-

Gently heat the mixture to 50-60 °C with continuous stirring to facilitate the complete dissolution of the oxide. The solution should become clear and pale yellow.

-

Once all the oxide has dissolved, continue stirring for an additional 30 minutes to ensure the reaction is complete.

-

If any solid impurities are present, perform a hot filtration of the solution using a Büchner funnel and appropriate filter paper.

Recrystallization for High Purity

This protocol outlines the purification of the crude dysprosium(III) nitrate solution by recrystallization to obtain the pentahydrate form.

Materials:

-

Crude dysprosium(III) nitrate solution

-

Deionized water

Procedure:

-

Concentrate the dysprosium(III) nitrate solution by heating it to approximately 80-90 °C to evaporate excess water until the solution is saturated. The saturation point can be identified by the formation of a thin layer of crystals on the surface upon cooling a small sample.

-

Allow the saturated solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual.

-

For further crystallization, the solution can be placed in an ice bath to reduce the temperature to 0-5 °C.

-

Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor containing impurities.

-

Dry the purified this compound crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to a constant weight.

Characterization and Quality Control

To ensure the synthesis of high-purity this compound, rigorous characterization is essential. The following table summarizes key analytical techniques and their expected outcomes.

| Analytical Technique | Parameter | Typical Specification |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Purity (Dy basis) | ≥ 99.9% |

| Trace Metal Impurities | Varies by application, typically < 10 ppm for each element | |

| Thermogravimetric Analysis (TGA) | Water of Hydration | Corresponds to pentahydrate |

| Decomposition Temperature | Onset of decomposition to oxynitrate | |

| Differential Scanning Calorimetry (DSC) | Melting Point | 88.6 °C |

| X-ray Diffraction (XRD) | Crystalline Phase | Matches reference pattern for Dy(NO₃)₃·5H₂O |

Signaling Pathways and Logical Relationships

The synthesis of high-purity this compound is a multi-step process where the outcome of each step is critical for the final product quality. The logical relationship between the key stages is illustrated below.

References

An In-depth Technical Guide to the Crystal Structure of Dysprosium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known structural and chemical properties of Dysprosium(III) nitrate (B79036) pentahydrate (Dy(NO₃)₃·5H₂O). While a definitive, publicly available crystal structure for this specific hydrate (B1144303) has proven elusive in the literature, this document consolidates available data, discusses general structural trends in hydrated lanthanide nitrates, and presents a standardized experimental protocol for crystal structure determination.

Physicochemical Properties

Dysprosium(III) nitrate pentahydrate is an inorganic salt that presents as a yellowish crystalline solid.[1] It is soluble in water and ethanol (B145695) and is known to be hygroscopic, readily absorbing moisture from the air.[1][2] The compound melts at 88.6 °C in its own water of crystallization.[1]

| Property | Value |

| Chemical Formula | Dy(NO₃)₃·5H₂O |

| Molecular Weight | 438.59 g/mol |

| Appearance | Yellowish crystals |

| Melting Point | 88.6 °C |

| Solubility | Soluble in water and ethanol |

| CAS Number | 10031-49-9 |

Crystal Structure Overview

The coordination environment around the lanthanide ion in hydrated nitrates is complex and can feature varying numbers of coordinated water molecules and nitrate anions. Studies on other hydrated lanthanide nitrates, such as [Ln(NO₃)₃(H₂O)₄] and [Ln(NO₃)₃(H₂O)₃] complexes, indicate that the nitrate groups often coordinate to the metal center in a bidentate fashion. The coordination number of the lanthanide ion in these types of complexes is typically high, often 8, 9, or 10, accommodated by the coordination of both water molecules and nitrate ions.

The crystal packing in such compounds is generally stabilized by an extensive network of hydrogen bonds between the coordinated water molecules and the nitrate anions.

Note: Without a determined crystal structure, the following tables for crystallographic data are presented as a template for what would be expected from a single-crystal X-ray diffraction study.

Table 2.1: Hypothetical Crystallographic Data

| Parameter | Value (Hypothetical) |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

Table 2.2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) (Hypothetical) |

| Dy-O (Nitrate) | To be determined |

| Dy-O (Water) | To be determined |

| O-Dy-O | To be determined |

Experimental Protocol for Crystal Structure Determination

The following outlines a standard methodology for the synthesis and single-crystal X-ray diffraction analysis of this compound.

3.1. Synthesis and Crystallization

-

Synthesis: this compound can be synthesized by the reaction of Dysprosium(III) oxide with a stoichiometric amount of nitric acid. The resulting solution is then heated to concentrate the salt.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution of Dysprosium(III) nitrate at room temperature. The solution should be left undisturbed in a vessel that allows for slow solvent evaporation over several days to weeks.

3.2. Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for the determination of a crystal structure.

Caption: Workflow for Crystal Structure Determination.

References

Dysprosium(III) Nitrate Pentahydrate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, experimental applications, and relevant biological signaling pathways of Dysprosium(III) Nitrate (B79036) Pentahydrate.

This technical guide provides a comprehensive overview of Dysprosium(III) Nitrate Pentahydrate, a rare earth metal salt with emerging applications in biomedical research and drug development. This document details its fundamental physicochemical properties, provides established experimental protocols for its use as a precursor in nanoparticle synthesis and its characterization, and explores its role in modulating cellular signaling pathways, particularly in the context of cancer therapy.

Physicochemical Data of this compound

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | Dy(NO₃)₃·5H₂O |

| Molecular Weight | 438.59 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in water and ethanol |

| Melting Point | 88.6 °C (decomposes) |

Experimental Protocols

Detailed methodologies for the synthesis of dysprosium oxide nanoparticles using this compound as a precursor and subsequent characterization are provided below. These protocols are foundational for researchers exploring the applications of dysprosium-based nanomaterials.

Synthesis of Dysprosium Oxide Nanoparticles via Combustion Method

This protocol describes a combustion method for the synthesis of dysprosium oxide (Dy₂O₃) nanoparticles.

Materials:

-

This compound (Dy(NO₃)₃·5H₂O)

-

Glycine (B1666218) (C₂H₅NO₂)

-

Deionized water

-

Muffle furnace

-

Beakers and stirring equipment

Procedure:

-

Prepare an aqueous solution of this compound.

-

Add glycine to the solution, which acts as a fuel for the combustion reaction. The molar ratio of metal nitrate to glycine can be varied to control the particle size and morphology.

-

Heat the mixture on a hot plate with constant stirring to evaporate excess water, resulting in the formation of a viscous gel.

-

Transfer the gel to a preheated muffle furnace. The temperature is then raised to approximately 300°C, which initiates a spontaneous and vigorous combustion process.[1]

-

This combustion results in a voluminous, foamy powder of dysprosium oxide nanoparticles.

-

The as-synthesized powder can be further calcined at higher temperatures (e.g., 450-650°C) to improve crystallinity and control particle size.

Characterization of this compound and Derived Nanoparticles

Thermogravimetric Analysis (TGA):

TGA is employed to study the thermal decomposition of this compound and the synthesized nanoparticles.

Experimental Setup:

-

Instrument: A standard thermogravimetric analyzer.

-

Sample Size: 5-10 mg.

-

Heating Rate: A linear heating rate of 10 °C/min is typically used.

-

Temperature Range: Ambient to 800 °C.

-

Atmosphere: A controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 20 mL/min).

Procedure:

-

Place the sample in a suitable pan (e.g., alumina (B75360) or platinum).

-

Place the pan in the TGA furnace.

-

Program the instrument with the desired temperature profile and atmosphere.

-

Initiate the analysis and record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration and decomposition of the nitrate salt.[2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in this compound and to confirm the formation of dysprosium oxide in the synthesized nanoparticles.

Experimental Setup:

-

Instrument: A standard FTIR spectrometer.

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used.[4][5] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Procedure:

-

Acquire a background spectrum of the KBr pellet or the empty sample compartment.

-

Place the sample pellet in the FTIR sample holder.

-

Acquire the sample spectrum.

-

The resulting spectrum will show absorption bands corresponding to the nitrate groups and water molecules in the precursor, and the characteristic Dy-O vibrations in the synthesized oxide nanoparticles.

Signaling Pathways and Biological Interactions

Dysprosium-based nanoparticles are being investigated for their potential in cancer therapy, primarily through the induction of apoptosis in cancer cells. The underlying mechanism often involves the generation of reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.

Cellular Uptake and ROS-Mediated Apoptosis

The workflow for the cellular uptake of dysprosium nanoparticles and the subsequent induction of apoptosis is depicted below.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. uh-ir.tdl.org [uh-ir.tdl.org]

- 3. posters.unh.edu [posters.unh.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Dysprosium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for Dysprosium(III) nitrate (B79036) pentahydrate. This document is intended to serve as an essential resource for laboratory personnel, ensuring safe and effective utilization of this rare earth compound in research and development.

Chemical and Physical Properties

Dysprosium(III) nitrate pentahydrate is a crystalline solid, typically appearing as a white to pale yellow powder. It is highly soluble in water, a characteristic that facilitates its use in various aqueous-based synthetic procedures. As a hygroscopic material, it readily absorbs moisture from the air.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Dy(NO₃)₃·5H₂O | [1][2][3] |

| Molecular Weight | 438.59 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Melting Point | 88.6 °C (decomposes) | |

| Solubility | Soluble in water and ethanol | [5] |

| Hygroscopicity | Hygroscopic | [3] |

Hazard Identification and Safety Precautions

This compound is classified as an oxidizing solid, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] As an oxidizer, it can intensify fires and should be kept away from combustible materials.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | 2 | H272: May intensify fire; oxidizer |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[6]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with a particulate filter is recommended.[1]

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[6] Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, open flames, and other ignition sources.[1] Do not eat, drink, or smoke in the handling area.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from combustible materials and incompatible substances such as strong reducing agents and strong acids.[8]

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1] |